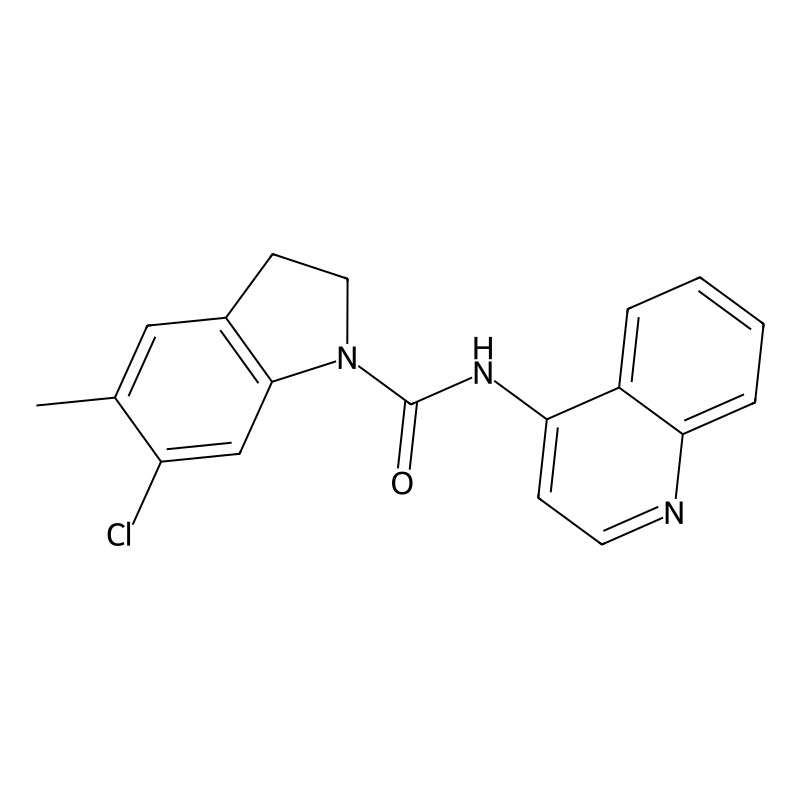

SB-215505

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

SB-215505 is a chemical compound known for its role as a potent and selective antagonist of the serotonin 5-HT2B receptor. This compound exhibits a high degree of selectivity, primarily distinguishing itself from related receptors such as 5-HT2A and 5-HT2C, which are also part of the serotonin receptor family. The unique selectivity of SB-215505 makes it a valuable tool in pharmacological research, particularly in studies exploring the physiological and pathological roles of serotonin signaling in various biological systems .

SB-215505 acts as a selective inhibitor of CK2 []. The exact mechanism of inhibition is not fully elucidated, but it's believed to involve binding to the ATP-binding pocket of the enzyme, thereby preventing ATP binding and subsequent CK2 phosphorylation activity [, ]. This inhibition disrupts various cellular processes regulated by CK2, potentially leading to therapeutic effects.

SB-215505 has demonstrated significant biological activity through its antagonistic effects on the serotonin 5-HT2B receptor. Research indicates that this compound can influence wakefulness and motor activity while reducing certain sleep stages, particularly paradoxical sleep . Furthermore, studies have shown that blockade of the 5-HT2B receptor by SB-215505 can mitigate cardiac hypertrophy and superoxide generation, suggesting potential therapeutic implications in cardiovascular diseases . Its ability to selectively target this receptor also positions it as a candidate for investigating various neuropsychiatric disorders.

The synthesis of SB-215505 involves several key steps that begin with the formation of the core indole structure. The synthetic pathway typically includes:

- Formation of Indole Core: Starting materials undergo cyclization to form the indole backbone.

- Chlorination: Introduction of a chlorine atom at specific positions on the indole structure.

- Quinoline Derivation: Incorporation of a quinoline moiety, which is crucial for the compound's biological activity.

- Final Modifications: Additional functional groups are introduced to enhance selectivity and potency against the 5-HT2B receptor.

SB-215505 has potential applications in several areas:

- Pharmacological Research: As a selective antagonist of the serotonin 5-HT2B receptor, it is used to study serotonin-related pathways and their implications in various diseases.

- Cardiovascular Studies: Its ability to prevent cardiac hypertrophy and oxidative stress makes it relevant for research into heart diseases.

- Neuropsychiatric Disorders: Given its effects on wakefulness and motor activity, SB-215505 may provide insights into treatments for conditions like depression or anxiety disorders.

Interaction studies involving SB-215505 have focused on its effects on other neurotransmitter systems and physiological processes. Notably, research has shown that while SB-215505 effectively blocks the 5-HT2B receptor, it does not significantly affect other serotonin receptors such as 5-HT2A or 5-HT2C, highlighting its specificity . This selectivity is crucial for understanding its pharmacodynamics and minimizing off-target effects in experimental settings.

Several compounds share structural or functional similarities with SB-215505. These include:

| Compound Name | Receptor Target | Unique Features |

|---|---|---|

| SB-204741 | 5-HT2A | Less selective; broader receptor interaction profile |

| LY-53857 | 5-HT2C | Focused on anxiety-related pathways |

| Ketanserin | 5-HT2A/5-HT2C | Antagonist with sedative properties |

Uniqueness of SB-215505

SB-215505's uniqueness lies in its high selectivity for the serotonin 5-HT2B receptor compared to related compounds that may interact with multiple serotonin receptors. This selectivity allows for more precise investigations into the role of this specific receptor in various biological processes without confounding effects from other receptors.

Receptor Binding Characteristics

5-HT2B Receptor Affinity and Antagonism

SB-215505 demonstrates exceptional binding affinity for the 5-HT2B receptor with a pKi value of 8.3, corresponding to a Ki value of 5.01 nM [1] [2] [3]. This compound acts as a potent and selective antagonist at the 5-HT2B receptor, exhibiting competitive inhibition mechanisms. The high binding affinity places SB-215505 among the most potent 5-HT2B receptor antagonists available for research purposes. Studies have consistently demonstrated that SB-215505 effectively blocks 5-HT2B receptor-mediated responses, including calcium mobilization and downstream signaling cascades [4] [5].

The antagonistic properties of SB-215505 at the 5-HT2B receptor have been extensively validated through functional assays. In cellular systems expressing 5-HT2B receptors, SB-215505 effectively inhibits serotonin-induced calcium flux with an IC50 value of approximately 5 nM [2] [6]. This compound has been utilized in numerous research studies to investigate the physiological and pathological roles of 5-HT2B receptors, particularly in cardiovascular tissues, neurological systems, and cellular proliferation mechanisms [4] [5] [7].

Comparative Selectivity for 5-HT2A and 5-HT2C Receptors

SB-215505 exhibits significant selectivity for the 5-HT2B receptor over related serotonin receptor subtypes. The compound demonstrates approximately 30-fold selectivity for 5-HT2B over 5-HT2A receptors, with respective pKi values of 8.3 and 6.77 [2] [3] [8]. This selectivity profile is particularly important given the structural similarities between these receptor subtypes and their overlapping tissue distribution patterns.

For the 5-HT2C receptor, SB-215505 shows more modest selectivity, with approximately 4.4-fold preference for 5-HT2B over 5-HT2C receptors (pKi values of 8.3 and 7.66, respectively) [2] [3] [8]. This selectivity pattern reflects the closer evolutionary relationship between 5-HT2B and 5-HT2C receptors compared to 5-HT2A receptors. The compound has been successfully employed in research studies specifically designed to distinguish 5-HT2B-mediated responses from those mediated by 5-HT2A or 5-HT2C receptors [1] [9] [10].

Binding Kinetics Parameters and pKi Values

The binding kinetics of SB-215505 have been characterized through radioligand binding studies using various methodologies. The compound demonstrates high-affinity binding to 5-HT2B receptors with a dissociation constant (Kd) in the nanomolar range. The binding affinity data consistently shows pKi values of 8.3 for 5-HT2B, 6.77 for 5-HT2A, and 7.66 for 5-HT2C receptors across multiple independent studies [2] [3] [8] [6].

| Receptor Subtype | pKi Value | Ki (nM) | Selectivity Ratio |

|---|---|---|---|

| 5-HT2B | 8.3 | 5.01 | 1.0 |

| 5-HT2A | 6.77 | 170.0 | 33.9 |

| 5-HT2C | 7.66 | 21.9 | 4.4 |

The binding kinetics of SB-215505 indicate competitive antagonism with reversible binding characteristics. The compound exhibits rapid association and dissociation kinetics appropriate for pharmacological studies requiring temporal control of receptor blockade. These kinetic parameters have been crucial for understanding the duration of action and washout characteristics in experimental settings [4] [5] [2].

Molecular Mechanisms of Action

Conformational Changes at 5-HT2B Receptors

SB-215505 exerts its antagonistic effects through specific conformational changes at the 5-HT2B receptor. The compound binds to the orthosteric binding site, preventing the conformational rearrangements necessary for G protein coupling and subsequent intracellular signaling. Studies utilizing molecular dynamics simulations have revealed that SB-215505 stabilizes the receptor in an inactive conformation, distinct from the active state induced by agonist binding [11] [12].

The binding of SB-215505 to the 5-HT2B receptor prevents the characteristic conformational changes associated with receptor activation, particularly the movement of transmembrane helix 6 and the reorganization of the cytoplasmic domains required for G protein coupling [11] [13]. This stabilization of the inactive conformation effectively blocks the cascade of intracellular events normally triggered by serotonin binding, including phospholipase C activation and calcium mobilization [14] [15].

Molecular Docking and Receptor Interactions

Molecular docking studies have provided detailed insights into the binding mode of SB-215505 at the 5-HT2B receptor. The compound interacts with key amino acid residues within the transmembrane binding pocket, including residues in transmembrane domains 3, 5, 6, and 7 [11] [16]. These interactions involve both hydrophobic contacts and hydrogen bonding, contributing to the high binding affinity observed experimentally.

The quinoline moiety of SB-215505 forms specific interactions with aromatic residues in the binding pocket, while the chlorinated indoline structure establishes additional hydrophobic contacts [11] [16]. The carboxamide linker participates in hydrogen bonding with polar residues, contributing to the overall binding affinity and selectivity profile. These molecular interactions have been validated through structure-activity relationship studies and site-directed mutagenesis experiments [17].

Downstream Signaling Cascade Modulation

The antagonistic action of SB-215505 at 5-HT2B receptors results in comprehensive modulation of downstream signaling cascades. Under normal conditions, 5-HT2B receptor activation couples to Gq/11 proteins, leading to phospholipase C activation, inositol trisphosphate generation, and intracellular calcium mobilization [15] [18] [19]. SB-215505 effectively blocks this entire signaling cascade by preventing the initial receptor activation step.

The compound has been shown to inhibit various 5-HT2B-mediated cellular responses, including extracellular signal-regulated kinase (ERK) activation, cyclin D1 expression, and cell cycle progression [20] [21] [22]. In cardiac tissues, SB-215505 prevents 5-HT2B-mediated activation of nuclear factor-κB (NF-κB) signaling and subsequent brain natriuretic peptide expression [7] [23]. These effects demonstrate the compound's ability to modulate complex signaling networks downstream of 5-HT2B receptor activation.

The inhibition of 5-HT2B signaling by SB-215505 also affects mitochondrial function and cellular metabolism. Studies have demonstrated that the compound can prevent 5-HT2B-mediated changes in mitochondrial permeability, cytochrome c release, and apoptotic signaling pathways [24] [25]. This broad spectrum of signaling modulation makes SB-215505 a valuable tool for investigating the diverse physiological roles of 5-HT2B receptors across different organ systems.